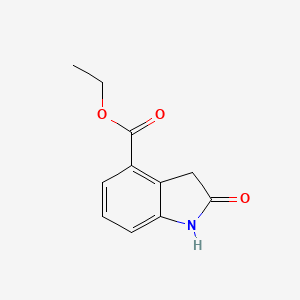

Ethyl 2-oxoindoline-4-carboxylate

Overview

Description

Ethyl 2-oxoindoline-4-carboxylate is a chemical compound with the empirical formula C11H11NO3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

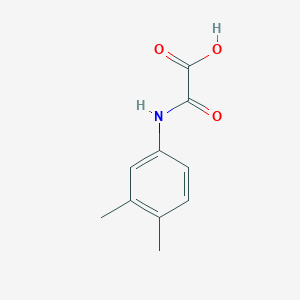

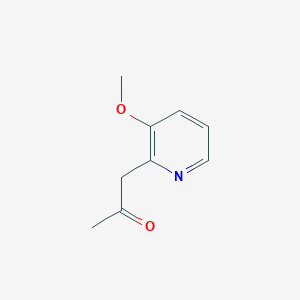

The synthesis of this compound and its derivatives has been a subject of interest in various studies . For instance, one study describes the development of a compound as a heterocyclic enol containing a Michael acceptor that participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .

Chemical Reactions Analysis

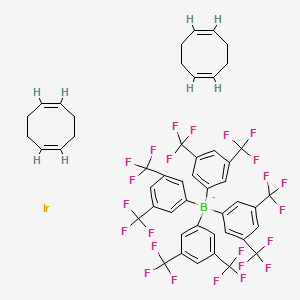

This compound has been involved in various chemical reactions. For example, one study describes its use in a photocatalytic reaction . Another study discusses its role in the development of a heterocyclic enol containing a Michael acceptor that participates in an Ugi-type multicomponent condensation .

Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C11H11NO3, and it has a molecular weight of 205.21 .

Scientific Research Applications

Molecular Interactions and Crystal Engineering

The scientific interest in ethyl 2-oxoindoline derivatives extends to their molecular conformation and supramolecular packing in the solid state. Research demonstrates how ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and similar molecules assemble via intermolecular interactions (C–H···O=C and C–H···π) contributing to the stability of crystal packing. Advanced analysis techniques like PIXEL and Hirshfeld surface analysis have been applied to gain quantitative insights into these non-covalent interactions, providing a foundation for understanding solid-state structures and designing new materials in crystal engineering (Dey, Ghosh, & Chopra, 2014).

Synthetic Methods and Derivatives

Ethyl 2-oxoindoline-4-carboxylate and its derivatives serve as versatile intermediates in synthetic chemistry, enabling the creation of a diverse range of biologically active compounds. For instance, the synthesis of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters has been explored due to their potential biological activities. This approach builds on the foundation of 2-oxoindoline chemistry to develop novel compounds with enhanced nootropic activity, highlighting the strategic inclusion of amino acid ester moieties to modify biological properties (Altukhov).

Antifertility and Biological Effects

Research into the biological applications of ethyl 2-oxoindoline derivatives has led to intriguing findings regarding their antifertility effects. Ethyl 1-(5-chloro-2-oxoindolin-3-ylideneamino)-1,2,3,6-tetrahydro-4-methyl-2-oxo-6-phenyl pyrimidine -5-carboxylate, a novel heterocyclic compound, exhibited significant antifertility activity in male albino rats without affecting body weight, indicating potential for contraceptive applications (Kumar, Reddy, & Sarangapani, 2009).

Antimicrobial and Antioxidant Properties

Ethyl 2-oxoindoline derivatives have also been synthesized for their antimicrobial and antioxidant properties. Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related structures have been tested for in vitro antimicrobial activity against various bacterial strains and demonstrated significant antibacterial and antifungal properties. Additionally, some of these compounds showed profound antioxidant potential, which could be beneficial in designing new therapeutic agents with dual antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Mechanism of Action

Target of Action

Ethyl 2-oxoindoline-4-carboxylate, also known as ethyl 2-oxo-1,3-dihydroindole-4-carboxylate, is a compound that has been studied for its potential antitumor properties . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating cell cycle and apoptosis, processes linked to normal cellular growth and death .

Mode of Action

The compound interacts with its targets by activating procaspase-3, a key enzyme regulating apoptosis responses . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound’s mode of action is primarily through the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The extrinsic pathway is triggered by external signals, while the intrinsic pathway is activated by internal signals, both leading to apoptosis. The compound’s effect on these pathways results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .

Safety and Hazards

Future Directions

While specific future directions for Ethyl 2-oxoindoline-4-carboxylate are not available, the synthesis of indole derivatives, including 2-oxoindoline compounds, continues to be a significant area of research due to their biological importance . These compounds have shown various biologically vital properties and have been used in the treatment of various disorders .

properties

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-4-3-5-9-8(7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRMGWMROASQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CC(=O)NC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

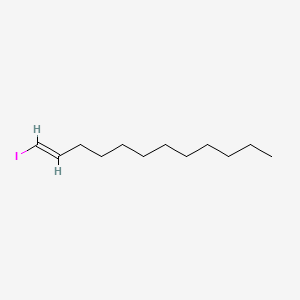

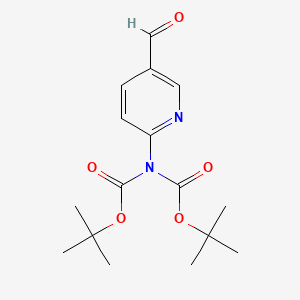

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)

![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)